

# Acid Brown 354 chemical structure and properties

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## Compound of Interest

Compound Name: Acid Brown 354

Cat. No.: B1490543

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## An In-depth Technical Guide to Acid Brown 354

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Acid Brown 354**, a significant member of the double azo dye class. The information is curated for professionals in research and development who require detailed chemical and procedural information.

## Core Chemical Identity and Properties

**Acid Brown 354**, identified by the CAS number 71799-43-4, is a synthetic anionic dye.<sup>[1]</sup> Its chemical formula is  $C_{30}H_{20}N_8Na_2O_{12}S_2$ , leading to a molecular weight of approximately 794.64 g/mol.<sup>[2]</sup> This dye is characterized by the presence of two azo groups ( $-N=N-$ ), classifying it as a double azo dye.<sup>[2]</sup> The inclusion of sulfonic acid groups in its structure renders it highly soluble in water.<sup>[3]</sup> Visually, **Acid Brown 354** presents as a red-light brown or dark brown powder.<sup>[2][3][4]</sup>

## Quantitative Data Summary

A summary of the key quantitative data for **Acid Brown 354** is presented in the table below for ease of reference and comparison.

Property	Value	Reference
CAS Number	71799-43-4	[1][2]
Molecular Formula	C <sub>30</sub> H <sub>20</sub> N <sub>8</sub> Na <sub>2</sub> O <sub>12</sub> S <sub>2</sub>	[2]
Molecular Weight	794.64 g/mol	[2]
Appearance	Red-light brown / Dark brown powder	[2][3][4]
Solubility	High in water	[3]

Note: Detailed quantitative data such as melting point, boiling point, and specific spectral absorption maxima (UV-Vis, IR, NMR) are not readily available in public literature.

## Chemical Structure

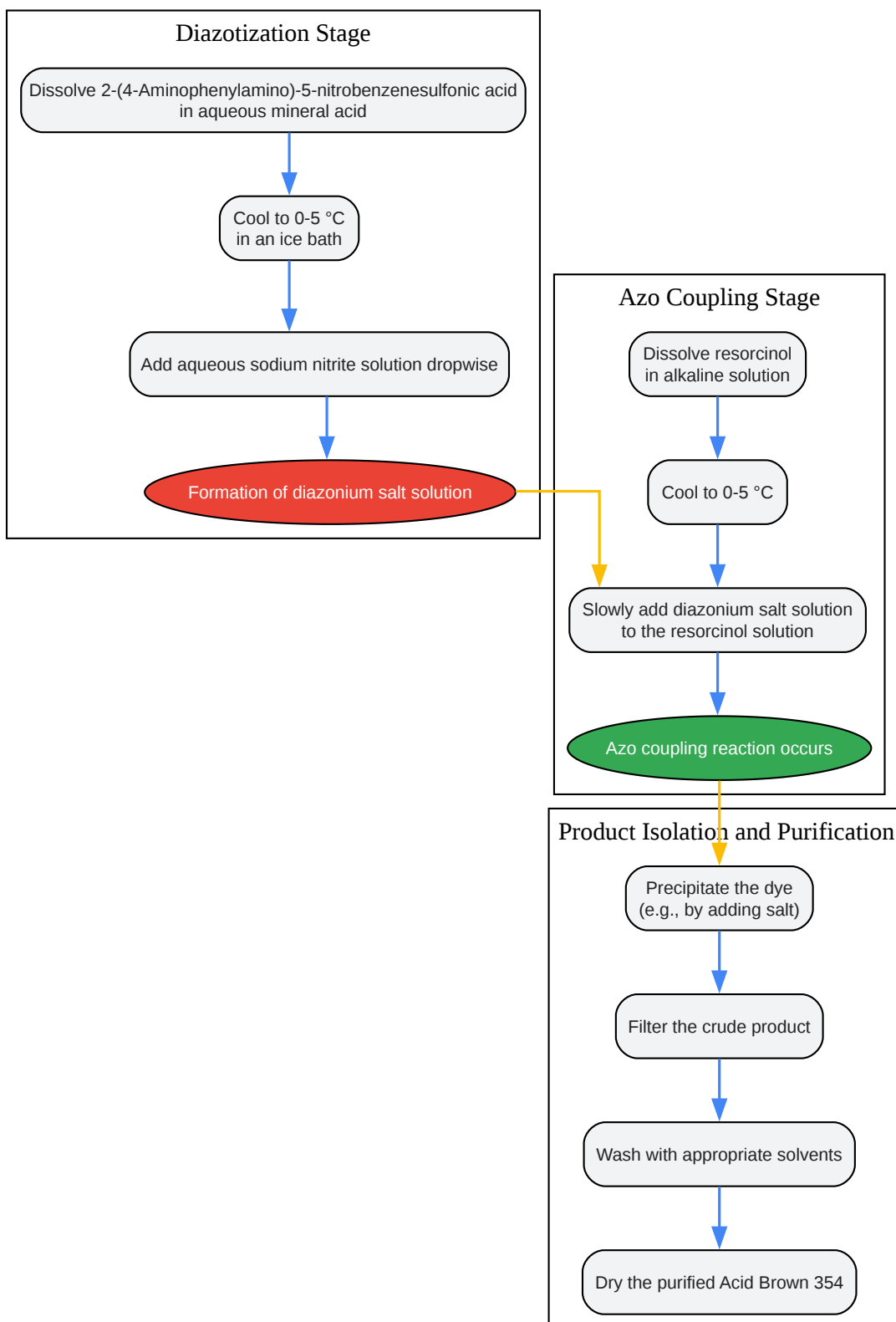
The chemical structure of **Acid Brown 354** is derived from its manufacturing process, which involves the coupling of two diazotized molecules of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid with one molecule of resorcinol.[2][4]

Caption: Chemical Structure of **Acid Brown 354**.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Acid Brown 354** is not publicly available, a generalized procedure can be outlined based on established methods for the synthesis of azo dyes. This process involves two key stages: diazotization and azo coupling.

## General Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **Acid Brown 354**.

## Detailed Methodologies

### 1. Diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid:

- Materials: 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid, concentrated hydrochloric acid (or sulfuric acid), sodium nitrite, ice, distilled water.
- Procedure:
  - Suspend two molar equivalents of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid in water and add a sufficient amount of concentrated mineral acid to ensure a fine, uniform suspension.
  - Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
  - Dissolve sodium nitrite in a minimal amount of cold water.
  - Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.
  - Stir the mixture for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

### 2. Azo Coupling:

- Materials: Resorcinol, sodium hydroxide (or another suitable base), ice, distilled water.
- Procedure:
  - Dissolve one molar equivalent of resorcinol in an aqueous solution of sodium hydroxide.
  - Cool the alkaline resorcinol solution to 0-5 °C in an ice bath.
  - Slowly add the previously prepared cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.
  - Maintain the temperature below 5 °C and a basic pH throughout the coupling reaction.

- Continue stirring for several hours until the coupling is complete, which is often indicated by a color change and the precipitation of the dye.

### 3. Isolation and Purification:

- Materials: Sodium chloride, suitable washing solvents (e.g., brine, ethanol).
- Procedure:
  - The dye can be precipitated from the reaction mixture by the addition of sodium chloride ("salting out").
  - Collect the precipitated dye by filtration (e.g., using a Buchner funnel).
  - Wash the filter cake with a saturated sodium chloride solution to remove impurities. Further washing with a small amount of a suitable organic solvent like ethanol may be performed to remove non-polar impurities.
  - Dry the purified **Acid Brown 354** in a vacuum oven at a moderate temperature.

## Applications and Significance

**Acid Brown 354** is primarily utilized in the textile industry for the dyeing of wool and in the leather industry for shading.[2][4] Its high water solubility and anionic nature make it suitable for application to protein fibers under acidic conditions. Due to its prevalence in industrial effluents, it is also a subject of research in wastewater treatment and environmental remediation studies.[3] The stability of its azo linkage and aromatic structure contributes to its persistence, making the study of its degradation and removal from aquatic environments an important area of research.[3]

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and should be adapted and performed with appropriate safety precautions in a laboratory setting.

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